molecular formula C14H17O5- B14319286 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate CAS No. 110450-08-3

2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate

Cat. No.: B14319286
CAS No.: 110450-08-3
M. Wt: 265.28 g/mol
InChI Key: ULDAEEDNFQHHKN-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group and a phenoxymethyl group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 2-(phenoxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as halides, under basic conditions.

Major Products Formed

    Hydrolysis: 2-(phenoxymethyl)butanoic acid and ethanol.

    Reduction: 2-(phenoxymethyl)butanol.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of esterases and their mechanisms.

    Medicine: Could be explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.

    Phenylacetic acid esters: Similar structure with a phenyl group instead of a phenoxymethyl group.

Properties

CAS No.

110450-08-3

Molecular Formula

C14H17O5-

Molecular Weight

265.28 g/mol

IUPAC Name

2-ethoxycarbonyl-2-(phenoxymethyl)butanoate

InChI

InChI=1S/C14H18O5/c1-3-14(12(15)16,13(17)18-4-2)10-19-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/p-1

InChI Key

ULDAEEDNFQHHKN-UHFFFAOYSA-M

Canonical SMILES

CCC(COC1=CC=CC=C1)(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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